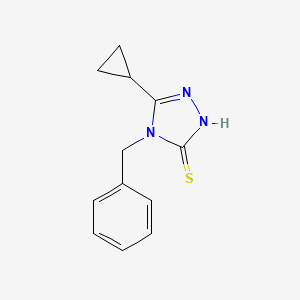

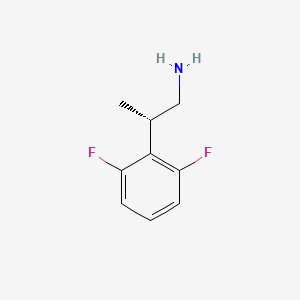

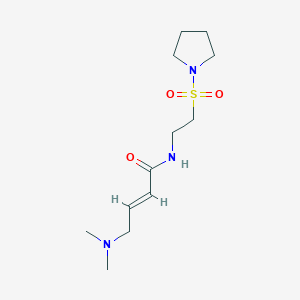

Methyl 3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylate

カタログ番号 B2523927

CAS番号:

2225142-32-3

分子量: 203.67

InChIキー: HOYCBSUMMDOXPI-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is an organic molecule that contains a chloromethyl group and a cyclopropylazetidine group. The chloromethyl group is a functional group that has the chemical formula -CH2-Cl . The cyclopropyl group is a three-membered ring structure common in organic chemistry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, chloromethylation is a common reaction in organic chemistry. For example, the Blanc chloromethylation reaction is a method of introducing a chloromethyl group into aromatic compounds .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chloromethyl group, which is a good leaving group and could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, chloromethyl compounds are generally colorless and have a sweet odor .科学的研究の応用

Chloromethane as a Methyl Donor

- Chloromethane acts as a methyl donor in the biosynthesis of esters and anisoles, demonstrating a broad-specificity methylating system that can esterify a wide range of aromatic and aliphatic acids. This finding opens up potential avenues for the utilization of similar structures in synthetic biology and organic chemistry applications (Harper et al., 1989).

DNA Methylation and Cancer

- Alterations in DNA methylation patterns are common in various tumors, impacting gene transcription. Studies on DNA methyltransferase inhibitors, including analogs of nucleoside deoxycitidine, have shown antileukemic activity but limited action in solid tumors, suggesting a role for methyl donors in developing treatments for cancer through epigenetic mechanisms (Goffin & Eisenhauer, 2002).

Synthetic Applications

- Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been used to synthesize spirocyclopropane anellated heterocyclic carboxylates, demonstrating the versatility of chloromethyl and cyclopropyl containing compounds in organic synthesis (Bullock et al., 1972).

Mechanism of Action of Alkylating Agents

- Studies on alkylating agents like 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) reveal their ability to covalently cross-link DNA, providing insights into the use of similar compounds in chemotherapy and the role of chloroethyl groups in mediating biological effects (Lown & McLaughlin, 1979).

Antineoplastic Agents

- Chloroethyl- and methylnitrosourea analogues of thymidine have shown significant antineoplastic activities, indicating the potential of cyclopropyl and chloromethyl groups in developing novel cancer therapies (Lin et al., 1978).

Safety and Hazards

特性

IUPAC Name |

methyl 3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO2/c1-13-8(12)9(4-10)5-11(6-9)7-2-3-7/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYCBSUMMDOXPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CN(C1)C2CC2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

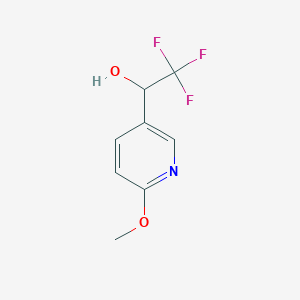

2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol

1226507-29-4

(2S)-2-(2,6-Difluorophenyl)propan-1-amine

2248176-15-8

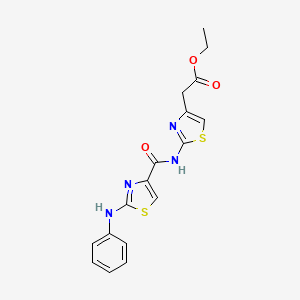

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2523844.png)

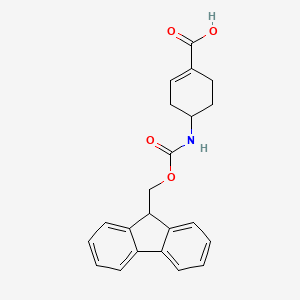

![4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2523847.png)

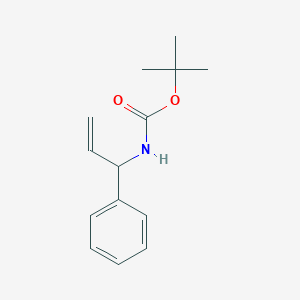

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2523856.png)

![5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole](/img/structure/B2523857.png)

![N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2523864.png)